REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1.C([Li])CCC.CON(C)[C:21](=[O:23])[CH3:22]>C1COCC1>[C:21]([C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#[N:10])=[CH:4][CH:3]=1)(=[O:23])[CH3:22]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C#N)(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
c-hexane
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CON(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
this reaction mixture stirred for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction is then left
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm-up to room temperature
|
Type
|
WASH
|
Details
|
After work-up (washing with acidic brine) and concentration the crude mixture
|
Type
|
CUSTOM
|
Details
|
is purified on silica gel using a 0 to 50% ethyl acetate in hexane gradient
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |